molecular formula C19H31NO6 B4042903 N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate

N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate

Cat. No.: B4042903
M. Wt: 369.5 g/mol
InChI Key: XCHASPZZGLFDDU-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate is a useful research compound. Its molecular formula is C19H31NO6 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.21513771 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonded Structures in Organic Amine Oxalates

Research on oxalates of various organic amines, including n-propylamine and n-butylamine, highlights the diverse hydrogen-bonded networks these compounds can form. The study explores the structural chemistry and thermal stability of these oxalates, which could offer insight into the behavior and potential applications of N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate in materials science or crystallography (Vaidhyanathan, Natarajan, & Rao, 2002).

Organotin Carboxylates and Antitumor Activity

The synthesis and characterization of organotin carboxylates, including their crystal structures and in vitro antitumor activity, demonstrate the potential biomedical applications of tin-based compounds. Such studies indicate that compounds similar to this compound might be explored for their therapeutic potentials or as models in drug design (Ng, Das, Gielen, & Tiekink, 1992).

Electrocatalytic Reactions and N-Oxyl Species

Explorations into the electrochemical properties and electrocatalytic applications of N-oxyl compounds, including those related to oxidation reactions, highlight the relevance of such compounds in synthetic chemistry and potential environmental applications. This suggests areas where the electrochemical behavior of this compound could be of interest (Nutting, Rafiee, & Stahl, 2018).

Photocatalytic and Electrochemical Applications

Research into the photocatalytic and electrochemical applications of oxalate and related compounds, such as in dye-sensitized solar cells (DSSCs), reveals the potential of these compounds in energy conversion and storage technologies. This suggests a potential area of application for this compound in renewable energy research (Afrooz & Dehghani, 2015).

Oxalate in Environmental Biotechnology

The role of oxalate in fungal mediated transformations of metals and minerals, and its significance in geomycology, biodeterioration, bioremediation, and environmental biotechnology, underscores the ecological and environmental relevance of oxalate compounds. This breadth of applications provides a context for considering the environmental and biotechnological research implications of compounds like this compound (Gadd et al., 2014).

Properties

IUPAC Name

N-butan-2-yl-4-(4-propoxyphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-4-13-19-16-8-10-17(11-9-16)20-14-7-6-12-18-15(3)5-2;3-1(4)2(5)6/h8-11,15,18H,4-7,12-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHASPZZGLFDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCCNC(C)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate
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N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate
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N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate
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N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate
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N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate
Reactant of Route 6
N-(sec-butyl)-4-(4-propoxyphenoxy)-1-butanamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.